molecular formula C12H18Cl2N2 B2355964 1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride CAS No. 1909312-36-2

1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride

Cat. No. B2355964
CAS RN: 1909312-36-2
M. Wt: 261.19
InChI Key: CYJWCHRVHNYMEM-UHFFFAOYSA-N
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Description

1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride is a chemical compound with the CAS Number: 1909312-36-2 . It is a spirocyclic compound, which means it has a unique three-dimensional profile due to the underlying spirocyclic scaffold . This scaffold is enriched by the presence of diverse combinations of exit vectors as sites for functionalization .


Molecular Structure Analysis

The IUPAC Name for this compound is 1-benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride . Its InChI Code is 1S/C12H16N2.2ClH/c1-2-4-11(5-3-1)8-14-7-6-12(14)9-13-10-12;;/h1-5,13H,6-10H2;2*1H . The molecular weight of this compound is 261.19 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Synthesis of 2,6-Diazaspiro[3.3]heptanes

A concise and scalable method to synthesize 2,6-diazaspiro[3.3]heptanes has been developed, demonstrating their utility in arene amination reactions to yield various N-Boc- N'-aryl-2,6-diazaspiro[3.3]heptanes. This highlights the potential of these compounds in synthetic chemistry, particularly in palladium-catalyzed aryl amination reactions (Burkhard & Carreira, 2008).

Drug Discovery and Synthesis

Angular Spirocyclic Azetidines Synthesis

Novel angular azaspiro[3.3]heptanes, including variants of the angular 1,6-diazaspiro[3.3]heptane, were synthesized. The methodology is adaptable for the preparation of these building blocks, which are crucial for drug discovery. This includes a practical one-pot synthesis approach and subsequent conversions into functionalized derivatives, demonstrating the compounds' potential in the pharmaceutical industry (Guerot, Tchitchanov, Knust, & Carreira, 2011).

Advanced Organic Synthesis

Novel Synthesis Techniques

New synthetic methods for highly functionalized pyrazolone systems have been developed through the epoxidation of 4-alkylidene(arylidene)-1-phenyl-3,5-pyrazolidinediones, further transforming into 5-phenyl-1-oxa-5,6-diazaspiro[2.4]heptane-4,7-dione derivatives. The reaction with nucleophilic reagents showcases advanced techniques in organic synthesis (Metwally, Mohamed, Moustafa, & El-Ossaily, 2011).

Safety and Hazards

The compound has been classified under GHS07 . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely .

Mechanism of Action

Target of Action

It is part of a series of advanced angular [33]heptanes , which suggests that it may interact with similar targets as other compounds in this series.

Biochemical Pathways

The biochemical pathways affected by 1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride are currently unknown . Given its structural similarity to other [3.3]heptanes , it may affect similar pathways, but this requires further investigation.

properties

IUPAC Name

1-benzyl-1,6-diazaspiro[3.3]heptane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.2ClH/c1-2-4-11(5-3-1)8-14-7-6-12(14)9-13-10-12;;/h1-5,13H,6-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJWCHRVHNYMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C12CNC2)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1909312-36-2
Record name 1-benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride
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